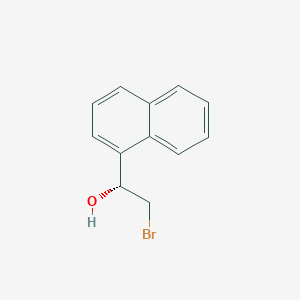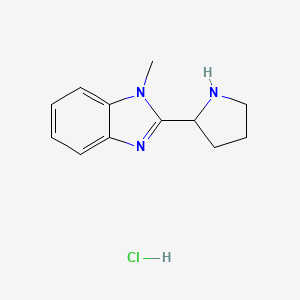
2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole, also known as CPAP, is a phenylpyrazole compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C13H11ClN2 and a molecular weight of 226.69 g/mol. CPAP has a wide range of properties, including being a weak base, having a low melting point, and being soluble in certain organic solvents. It has been studied for its ability to act as a ligand, a chelating agent, and a catalyst in various reactions. In addition, CPAP has been investigated for its potential biomedical applications, such as its ability to inhibit the growth of certain bacteria and fungi.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Chalcones and their analogs, which include compounds like 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, have been an area of great interest in recent years due to their array of pharmacological and biological effects . These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
Anticonvulsant Activity
Some substances similar to 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine have shown significant anticonvulsant activity. For instance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antiprotozoal Activity
Indazole derivatives, which are structurally similar to 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, have shown strong antiprotozoal activity . The results suggest that 2-phenyl substitution is important for the antiprotozoal activity, as this modification increased the activity 9-fold .
Antileishmanial Activity
Pyrazole-bearing compounds, like 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine, are known for their potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Antimalarial Activity
Pyrazole derivatives have also shown potent antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking
Molecular docking studies have been conducted on compounds similar to 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSVJASECBRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)


![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)